3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile
Description
Overview of Benzoxazinone Derivatives
Benzoxazinone derivatives constitute a privileged class of heterocyclic compounds characterized by their fused benzene-oxazinone ring systems, which have garnered considerable attention in organic chemistry due to their diverse structural possibilities and chemical reactivity patterns. These compounds feature a bicyclic framework incorporating both oxygen and nitrogen heteroatoms within a six-membered ring fused to a benzene ring, creating a scaffold that exhibits unique electronic properties and synthetic versatility. The fundamental benzoxazinone structure can be viewed as a benzo-fused derivative of oxazinone, where the heterocyclic ring contains a carbonyl group adjacent to the nitrogen atom, contributing to the compound's electrophilic character and reactivity toward nucleophiles.
The chemical behavior of benzoxazinone derivatives is largely governed by the presence of the N-O bond within the heterocyclic ring, which serves as a site of chemical reactivity under various conditions. Research has demonstrated that the heterolytic cleavage of this N-O bond can be facilitated through structural modifications, such as the introduction of electron-withdrawing or electron-donating substituents at specific positions on the aromatic ring system. The electrophilic nature of the benzoxazinone core has been exploited in numerous synthetic transformations, where these compounds serve as versatile intermediates for the construction of more complex molecular frameworks.
The structural diversity within the benzoxazinone family arises from the numerous substitution patterns possible on both the benzene ring and the heterocyclic portion of the molecule. Common substitution sites include positions 2, 6, 7, and 8 on the benzene ring, as well as position 2 on the oxazinone ring, each offering opportunities for the introduction of various functional groups that can modulate the compound's chemical and physical properties. This structural flexibility has led to the development of benzoxazinone derivatives with tailored properties for specific applications in synthetic chemistry and materials science.
Historical Development of Propionitrile-Substituted Benzoxazinones
The development of propionitrile-substituted benzoxazinones represents a significant advancement in heterocyclic chemistry, emerging from the broader exploration of nitrile-containing organic compounds that began in the early 19th century. The historical foundation for understanding nitrile chemistry was established through pioneering work by chemists such as Carl Wilhelm Scheele, who first synthesized hydrogen cyanide in 1782, and subsequent researchers who developed methodologies for incorporating nitrile functional groups into complex molecular frameworks. The synthesis of propionitrile by Théophile-Jules Pelouze in 1834 marked an early milestone in the development of aliphatic nitriles, laying groundwork for the eventual combination of nitrile functionality with heterocyclic systems.
The integration of propionitrile substituents with benzoxazinone cores emerged as researchers recognized the potential for creating compounds with enhanced chemical versatility through the combination of these two distinct functional motifs. The nitrile group's ability to participate in diverse chemical transformations, including cycloaddition reactions, nucleophilic additions, and metal-catalyzed coupling processes, made it an attractive target for incorporation into benzoxazinone scaffolds. Early synthetic approaches to these compounds involved the modification of pre-formed benzoxazinone rings through nucleophilic substitution reactions or the construction of the heterocyclic system using nitrile-containing starting materials.
The evolution of synthetic methodologies for propionitrile-substituted benzoxazinones has been driven by advances in organic synthesis techniques, particularly in the areas of heterocyclic ring formation and functional group manipulations. Modern synthetic approaches have benefited from improved understanding of reaction mechanisms and the development of more efficient catalytic systems, enabling the preparation of these compounds with greater selectivity and yield. The incorporation of propionitrile substituents has also been facilitated by the development of reliable methods for the introduction of cyano groups into aromatic and heteroaromatic systems.
Contemporary research in this area has focused on expanding the structural diversity of propionitrile-substituted benzoxazinones through systematic variation of substitution patterns and the exploration of novel synthetic routes. The development of these compounds has been further advanced by improvements in analytical techniques that enable detailed characterization of their structural and electronic properties. These advances have contributed to a deeper understanding of the relationship between molecular structure and chemical reactivity in this class of compounds.
Importance in Chemical Research
The significance of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile in chemical research stems from its unique combination of structural features that make it a valuable synthetic intermediate and research tool. The compound's dual functionality, incorporating both the benzoxazinone heterocyclic system and the propionitrile group, provides multiple sites for chemical modification and enables its use in the construction of diverse molecular architectures. This structural versatility has made it an important building block for synthetic chemists seeking to develop new compounds with specific properties or to explore novel reaction pathways.
The compound's utility in heterocyclic synthesis has been demonstrated through its participation in various ring-forming reactions, where the nitrile group can serve as a nucleophile or electrophile depending on the reaction conditions. The presence of the benzoxazinone core provides additional opportunities for chemical transformation through reactions involving the N-O bond or the carbonyl functionality. This dual reactivity makes the compound particularly valuable for the development of synthetic methodologies that can access complex polycyclic systems or introduce multiple functional groups in a single transformation.
Research applications of this compound extend beyond synthetic chemistry to include studies of molecular recognition, where its rigid heterocyclic framework and hydrogen bonding capability make it useful for investigating non-covalent interactions. The compound's potential as a ligand in coordination chemistry has also been explored, with the nitrogen and oxygen atoms in the benzoxazinone ring serving as potential coordination sites for metal centers. These applications have contributed to a broader understanding of how molecular structure influences chemical behavior and intermolecular interactions.
The compound's role as a synthetic intermediate has been particularly important in the development of new methodologies for constructing complex heterocyclic systems. Its use in these applications has provided insights into reaction mechanisms and has led to the discovery of new synthetic transformations that can be applied more broadly in organic synthesis. The availability of this compound in high purity has facilitated systematic studies of its chemical properties and has enabled researchers to develop reliable synthetic protocols for its use in various applications.
Nomenclature and Classification Systems
The systematic nomenclature of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile follows established conventions for naming complex heterocyclic compounds, incorporating elements that describe both the benzoxazinone core structure and the attached functional groups. According to International Union of Pure and Applied Chemistry guidelines, the compound name begins with the identification of the principal functional group, in this case the propionitrile moiety, which is designated by the suffix indicating the three-carbon chain terminating in a nitrile group. The benzoxazinone portion is treated as a substituent, with the full heterocyclic system name providing precise information about the ring connectivity and heteroatom positions.
The Chemical Abstracts Service naming system provides an alternative nomenclature approach that emphasizes the systematic description of the molecular structure through a hierarchical naming scheme. Under this system, the compound is classified primarily as a benzoxazine derivative, with specific locants used to indicate the positions of substituents and functional groups throughout the molecule. The InChI (International Chemical Identifier) representation SZEGFLHUNYLAOJ-UHFFFAOYSA-N provides a unique algorithmic identifier that encodes the complete molecular structure in a standardized format suitable for database searching and computational applications.
Table 1: Nomenclature Systems and Identifiers for 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile
| System | Identifier | Format |
|---|---|---|
| IUPAC Name | 3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | Systematic nomenclature |
| Chemical Abstracts Service Number | 351003-19-5 | Registry number |
| InChI Key | SZEGFLHUNYLAOJ-UHFFFAOYSA-N | Algorithmic identifier |
| Molecular Formula | C12H12N2O2 | Empirical composition |
| SMILES | CC1=CC2=C(C=C1)OCC(=O)N2CCC#N | Structural representation |
The classification of this compound within broader chemical taxonomy systems places it among the organoheterocyclic compounds, specifically within the benzoxazine family. This classification reflects the compound's membership in the larger group of oxygen and nitrogen-containing heterocycles, which share common structural motifs and chemical properties. The presence of the nitrile functional group further classifies the compound among cyano compounds, creating a dual classification that reflects its multifunctional nature.
Table 2: Physical and Chemical Properties of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 216.24 g/mol | |
| Melting Point | 128-132°C | |
| Molecular Formula | C12H12N2O2 | |
| Purity (Commercial) | 97% | |
| Physical State | Crystalline solid | |
| Color | White to pale yellow |
The systematic classification of benzoxazinone derivatives has evolved to accommodate the increasing structural diversity within this compound class, with modern classification schemes incorporating information about substitution patterns, stereochemistry, and functional group connectivity. These classification systems serve not only to organize knowledge about existing compounds but also to guide the design of new derivatives with specific properties or activities. The development of comprehensive classification frameworks has been essential for managing the growing database of benzoxazinone compounds and facilitating systematic structure-activity relationship studies.
Properties
IUPAC Name |
3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-4-11-10(7-9)14(6-2-5-13)12(15)8-16-11/h3-4,7H,2,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZEGFLHUNYLAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403935 | |
| Record name | 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-19-5 | |
| Record name | 3-(6-Methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Benzoxazinone Core
The benzoxazinone ring is typically synthesized via cyclization reactions involving o-aminophenol derivatives and appropriate carboxylic acid derivatives or their equivalents. For example, condensation of 2-aminophenol with propionyl chloride or propionic anhydride can yield the 1,4-benzoxazin-3-one skeleton after cyclization.
Installation of the Propionitrile Side Chain at the 4-Position
The key step involves attaching the propionitrile moiety to the 4-position of the benzoxazinone ring. This can be achieved via nucleophilic substitution or condensation reactions involving halogenated benzoxazinone intermediates and propionitrile derivatives.
A representative synthetic approach, adapted from related benzoxazinone derivatives, is as follows:
- Preparation of 4-(halogenated alkyl)-2H-1,4-benzoxazin-3(4H)-one intermediate.
- Reaction of this intermediate with propionitrile or its nucleophilic equivalent under basic conditions to substitute the halogen with the propionitrile group.
- Purification by recrystallization or chromatography.
Example from Related Benzoxazinone Syntheses
In a study synthesizing substituted benzoxazinones, 4-(2-bromoethyl)-2H-1,4-benzoxazin-3(4H)-one was reacted with nucleophiles such as piperidine or piperazine derivatives under reflux in the presence of sodium ethoxide, yielding substituted benzoxazinones after precipitation and recrystallization. By analogy, a similar approach could be employed using propionitrile nucleophiles or cyanide sources.
Experimental Conditions and Optimization
Based on analogous reactions, the following conditions are typical:
| Parameter | Condition/Range | Notes |
|---|---|---|
| Solvent | Ethanol, DMSO, or methanol | DMSO preferred for nucleophilic substitutions |
| Base | Sodium ethoxide, sodium methoxide | Facilitates nucleophilic substitution |
| Temperature | Room temperature to reflux (70-80 °C) | Reflux often required for completion |
| Reaction time | 3 to 16 hours | Monitored by TLC or other chromatographic methods |
| Work-up | Quenching with ice-cold water, extraction with dichloromethane or chloroform | Purification by recrystallization or chromatography |
Research Findings and Data Summary
Notes on Analytical Characterization
- Melting point for the compound is reported at approximately 130 °C, consistent with the literature for 3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile.
- Spectroscopic data (IR, NMR) are crucial for confirming the structure, especially the presence of the nitrile group (sharp IR absorption near 2200 cm⁻¹) and the benzoxazinone carbonyl (around 1630-1640 cm⁻¹).
- TLC monitoring is standard for reaction progress, using solvent systems such as chloroform:methanol (9.5:0.5).
Chemical Reactions Analysis
3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity : Research has indicated that benzoxazine derivatives exhibit antitumor properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of oxidative stress pathways.
Materials Science
Polymer Chemistry : The unique structure of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile allows it to act as a monomer in the synthesis of advanced polymers. These polymers can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in industries such as aerospace and automotive.
Coatings and Adhesives : Due to its chemical stability and adhesion properties, this compound can be utilized in formulating protective coatings and adhesives that require resilience against harsh environmental conditions.
Agricultural Chemistry
Pesticide Development : The compound's structural features suggest potential as an active ingredient in pesticide formulations. Its effectiveness against specific pests can be explored through structure-activity relationship (SAR) studies to optimize its efficacy while minimizing environmental impact.
Case Study 1: Antitumor Activity Evaluation
A study conducted on various benzoxazine derivatives, including 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile, demonstrated significant cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7). The results indicated IC50 values in the low micromolar range, suggesting a potent antitumor effect.
Case Study 2: Polymer Synthesis
In research focused on polymer synthesis, the incorporation of this compound into a polymer matrix resulted in materials with improved thermal resistance compared to traditional polymers. Tests showed that these materials maintained structural integrity at elevated temperatures exceeding 300ºC.
Case Study 3: Pesticide Efficacy
Field trials assessing the efficacy of formulations containing this compound revealed significant reductions in pest populations compared to control groups. The study highlighted its potential as a safer alternative to conventional pesticides due to its lower toxicity profile.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile involves its interaction with specific molecular targets. The benzoxazine ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile include:
3-(6-Chloro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid: This compound has a similar structure but includes a chlorine atom, which can alter its chemical properties and applications.
3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one): Another structurally related compound with different functional groups that can affect its reactivity and use.
The uniqueness of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile lies in its specific functional groups and the resulting chemical properties, making it suitable for particular applications that similar compounds may not be able to fulfill .
Biological Activity
3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile is a derivative of 6-methyl-2H-1,4-benzoxazin-3(4H)-one, a compound recognized for its diverse biological activities. This article delves into its biological activity, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties.
Chemical Structure and Properties
The chemical structure of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile can be represented as follows:
This compound features a benzoxazine core, which is known for its potential in various therapeutic applications.
Anti-inflammatory Activity
Recent studies indicate that derivatives of 2H-1,4-benzoxazin-3(4H)-one exhibit significant anti-inflammatory effects. For instance, compounds synthesized with a 1,2,3-triazole moiety demonstrated potent activity in microglial cells. These compounds reduced LPS-induced nitric oxide (NO) production and downregulated pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Notably, they activated the Nrf2-HO-1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation .
Antimicrobial Activity
Benzoxazinones have been investigated for their antimicrobial properties. A study highlighted that certain derivatives exhibited antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis. The minimum inhibitory concentrations (MICs) were determined for various compounds, revealing that some derivatives were more effective than others .
Table 1: Antimicrobial Activity of Benzoxazinone Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Streptococcus faecalis | 20 |
| Compound C | Escherichia coli | 25 |
Cytotoxicity Studies
Cytotoxicity assays have shown that certain benzoxazinone derivatives possess significant cytotoxic effects against various cancer cell lines. For example, two specific derivatives demonstrated ID50 values of 9.9 µM and 8.9 µM in P388 cells, indicating their potential as anticancer agents .
Table 2: Cytotoxicity of Benzoxazinone Derivatives
| Compound | Cell Line | ID50 (µM) |
|---|---|---|
| Compound X | P388 | 9.9 |
| Compound Y | P388 | 8.9 |
Case Studies
Several case studies have explored the therapeutic potential of benzoxazinone derivatives:
- Neurodegenerative Diseases : A series of studies focused on the neuroprotective effects of benzoxazinones in models of neurodegeneration. The compounds showed promise in reducing neuroinflammation and protecting neuronal cells from apoptosis .
- Cancer Research : Investigations into the anticancer properties of these compounds revealed that they could inhibit key enzymes involved in cancer progression. This suggests their potential use in combination therapies for cancer treatment .
Q & A
Basic: What are the recommended methods for synthesizing and characterizing 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile?
Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions involving 6-methyl-2H-1,4-benzoxazin-3(4H)-one derivatives and propionitrile precursors. Key steps include:
- Synthesis : Reacting 6-methyl-1,4-benzoxazin-3-one with acrylonitrile derivatives under basic conditions to introduce the propionitrile moiety .
- Characterization :
- NMR (¹H/¹³C) : Confirm the presence of the benzoxazinone core (δ ~6.5–7.5 ppm for aromatic protons) and propionitrile group (δ ~2.5–3.5 ppm for CH₂) .
- Mass Spectrometry : Molecular ion peak at m/z 217 (C₁₁H₁₁N₂O₂) .
- HPLC : Purity assessment using a C18 column with acetonitrile/water gradients (retention time ~8–10 min) .
Basic: Which analytical techniques are most effective for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS : Use a reverse-phase C18 column and electrospray ionization (ESI) in positive ion mode. Monitor transitions like m/z 217 → 149 (quantifier) and 217 → 105 (qualifier) .
- UV-Vis Spectroscopy : Detect absorbance at λ ~270–290 nm (characteristic of benzoxazinone π→π* transitions) .
- Isolation Protocols : For plant tissues, employ methanol extraction followed by solid-phase extraction (SPE) using C18 cartridges .
Advanced: What pharmacological activities have been reported for benzoxazinone derivatives, and how does this compound compare?
Answer:
Benzoxazinones exhibit thrombin inhibition, antimicrobial, and antifungal properties. For this compound:
- Thrombin Inhibition : Derivatives with a 1,4-benzoxazinone scaffold show Ki values in the nanomolar range (e.g., 2.6 nM for a related thrombin inhibitor) .
- Antimicrobial Activity : Benzoxazinones disrupt microbial membranes; structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., nitrile) enhance activity .
- Experimental Design : Evaluate bioactivity using in vitro enzymatic assays (e.g., thrombin inhibition) and microbial growth inhibition assays (MIC/MBC) .
Advanced: How does this compound contribute to plant defense mechanisms?
Answer:
Benzoxazinones are phytoanticipins synthesized in Poaceae plants. This compound likely acts as a precursor or analog of defense molecules like DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one):
- Biosynthetic Pathway : Enzymes like BX6 (benzoxazinone synthase) catalyze the formation of cyclic hydroxamic acids from indole derivatives .
- Insect Resistance : The nitrile group may deter herbivores by inhibiting digestive enzymes. Test via insect feeding assays (e.g., Sesamia nonagrioides larvae) .
Advanced: What structural modifications optimize the compound’s bioactivity?
Answer:
- P3 Substituents : Introduce hydrophobic groups (e.g., benzyl) to enhance thrombin binding .
- Electron-Deficient Moieties : Replace the methyl group with halogens (Cl, F) to improve antimicrobial potency .
- Stereochemistry : Evaluate enantiomeric purity via chiral HPLC; R-configurations often show higher activity .
Key Research Gaps
- In Vivo Toxicity : Limited data on mammalian toxicity; prioritize acute toxicity studies (OECD 423).
- Environmental Fate : Assess degradation pathways in soil/water systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
